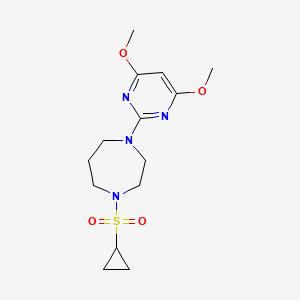

![molecular formula C17H19N7 B6439171 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2549054-87-5](/img/structure/B6439171.png)

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine, or 3-pyridyl-6-piperazin-1-yl-pyrazole, is a heterocyclic compound that is found in a variety of compounds and has been studied for its potential applications in scientific research. It is a cyclic compound that contains three nitrogen atoms and one carbon atom, and is classified as a pyridazine. It is an aromatic compound, meaning it is stable and has a strong odor. It has been studied for its potential use in the synthesis of drugs, as a catalyst for reactions, and for its potential use in biochemistry and physiology.

Scientific Research Applications

3-pyridyl-6-piperazin-1-yl-pyrazole has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of organic compounds. It has also been studied for its potential use in drug synthesis, as well as its potential use in biochemistry and physiology.

Mechanism of Action

Target of Action

Similar compounds have been found to targetcopper (II) ions and human breast cancer cell line (MCF-7) . These targets play a crucial role in various biological processes, including the oxidation reaction of catechol to o-quinone and cell viability/cytotoxic studies .

Mode of Action

Related compounds have shown to interact with their targets to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . They also demonstrated cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .

Biochemical Pathways

Similar compounds have been found to affect the oxidation reaction of catechol to o-quinone . The downstream effects of these pathways could potentially include the production of nitriles and aldehydes .

Pharmacokinetics

Similar compounds have been found to retain good activity for several cycles , suggesting potential implications for the compound’s pharmacokinetics.

Result of Action

Similar compounds have shown promising cytotoxic activity and excellent catalytic activities for the oxidation of catechol to o-quinone .

Action Environment

It has been found that the type of solvent contributes to the interaction and dilution of reactants in the solvent . This suggests that environmental factors could potentially influence the compound’s action.

Advantages and Limitations for Lab Experiments

The advantages of using 3-pyridyl-6-piperazin-1-yl-pyrazole in lab experiments include its ability to act as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of organic compounds. In addition, it is a relatively inexpensive and easy to obtain compound. However, there are some limitations to using this compound in lab experiments. It is not soluble in water, so it must be dissolved in an organic solvent. In addition, it may react with other compounds and may be toxic if not handled properly.

Future Directions

The future directions for 3-pyridyl-6-piperazin-1-yl-pyrazole include further research into its potential use as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of organic compounds. In addition, further research could be conducted into its potential use in drug synthesis, as well as its potential use in biochemistry and physiology. Research could also be conducted into its potential toxicity and how it can be safely handled. Finally, research could be conducted into its potential applications in other areas, such as agriculture and food technology.

Synthesis Methods

3-pyridyl-6-piperazin-1-yl-pyrazole can be synthesized through a variety of methods. One method is the reaction of pyridin-2-ylmethylpiperazine with 1H-pyrazol-1-yl chloride. This reaction is carried out in the presence of a base, such as potassium carbonate, and the product is 3-pyridyl-6-piperazin-1-yl-pyrazole. Another method involves the reaction of pyridine-2-carboxaldehyde with piperazine, followed by a reaction with 1H-pyrazol-1-yl chloride. This method is more efficient and yields higher yields of the desired product.

properties

IUPAC Name |

3-pyrazol-1-yl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7/c1-2-7-18-15(4-1)14-22-10-12-23(13-11-22)16-5-6-17(21-20-16)24-9-3-8-19-24/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBSPTRRHLDHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439088.png)

![2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6439091.png)

![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6439096.png)

![N,N-dimethyl-2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439101.png)

![6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B6439109.png)

![5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6439113.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439125.png)

![2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439136.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B6439165.png)

![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439178.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439183.png)

![5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6439187.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)